1-Naphthyl 2-methoxybenzoate 1-Naphthyl 2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1185115
InChI: InChI=1S/C18H14O3/c1-20-16-11-5-4-10-15(16)18(19)21-17-12-6-8-13-7-2-3-9-14(13)17/h2-12H,1H3
SMILES: COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

1-Naphthyl 2-methoxybenzoate

CAS No.:

Cat. No.: VC1185115

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl 2-methoxybenzoate -

Specification

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name naphthalen-1-yl 2-methoxybenzoate
Standard InChI InChI=1S/C18H14O3/c1-20-16-11-5-4-10-15(16)18(19)21-17-12-6-8-13-7-2-3-9-14(13)17/h2-12H,1H3
Standard InChI Key IIWPSMIDHIZFMG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32
Canonical SMILES COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32

Introduction

PropertyValue
Molecular FormulaC18H14O3C_{18}H_{14}O_3
Molecular Weight294.31 g/mol
Exact Mass294.094 g/mol
Boiling PointPredicted at ~517°C
Density~1.282 g/cm³ (Predicted)
Polar Surface Area (PSA)~46.53 Ų
LogP (Partition Coefficient)~4.70

These properties indicate that the compound has moderate hydrophobicity (as reflected by LogP) and high thermal stability, which are advantageous for various industrial applications.

Synthesis of 1-Naphthyl 2-Methoxybenzoate

General Synthetic Pathways

The synthesis of 1-Naphthyl 2-Methoxybenzoate typically involves esterification reactions between naphthol derivatives and methoxybenzoic acid or its derivatives. Esterification can be catalyzed by acids or bases depending on the desired reaction conditions.

One common method employs Grignard reagents for nucleophilic substitution reactions. For example, treatment of methoxybenzoic acid derivatives with a Grignard reagent containing a naphthyl moiety results in high yields of the target ester compound .

Optimized Conditions for Synthesis

Recent advancements have focused on optimizing reaction conditions to improve yield and purity:

  • Temperature Control: Esterification reactions are conducted at moderate temperatures (~50–100°C) to prevent decomposition.

  • Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

  • Solvents: Aprotic solvents such as dichloromethane or acetone enhance solubility and reaction kinetics.

Table 2 illustrates typical experimental conditions:

ParameterOptimal Value
Reaction Temperature~80°C
CatalystSulfuric Acid
SolventDichloromethane
Reaction Time~6–12 hours

These conditions ensure efficient ester formation while minimizing side reactions.

Chemical Properties and Reactivity

Functional Group Behavior

The presence of an ester group in 1-Naphthyl 2-Methoxybenzoate imparts unique chemical reactivity:

  • Hydrolysis: The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding methoxybenzoic acid and naphthol derivatives.

  • Photochemical Reactions: Studies have shown that exposure to UV light can induce photorearrangement processes.

  • Micellar Catalysis: Cationic micelles significantly enhance hydrolysis rates by concentrating reactants within pseudophases.

Stability Analysis

Thermal analysis indicates that 1-Naphthyl 2-Methoxybenzoate remains stable up to temperatures exceeding 500°C, making it suitable for high-temperature applications . Its aromatic structure contributes to oxidative stability under ambient conditions.

Biological Activity

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of related compounds on cancer cell lines such as MDA-MB-231 (breast cancer) . Table 3 summarizes IC50 values for similar naphthalene-based esters:

CompoundCell LineIC50 (µM)
Naphthalene DerivativeMDA-MB-231~0.05
HeLa~0.07

These findings suggest potential applications in oncology.

Applications in Industry and Research

Material Science Applications

The aromatic nature of 1-Naphthyl 2-Methoxybenzoate makes it suitable for use in polymer synthesis as a stabilizer or additive.

Pharmaceutical Applications

Its biological activity positions it as a candidate for drug development targeting microbial infections or inflammatory diseases.

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